3-Fluorophenylamine Hydrochloride: A Technical Guide for Researchers
3-Fluorophenylamine Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical document provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for 3-Fluorophenylamine hydrochloride (CAS No. 1993-09-5). This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.
Chemical Properties and Structure
3-Fluorophenylamine hydrochloride is a halogenated aromatic amine salt. The presence of the fluorine atom and the hydrochloride group significantly influences its chemical and physical properties, making it a valuable intermediate in various synthetic applications, particularly in the pharmaceutical industry.[1]
Table 1: Physicochemical Properties of 3-Fluorophenylamine Hydrochloride
| Property | Value | Source |
| CAS Number | 1993-09-5 | [2] |
| Molecular Formula | C₆H₇ClFN | [2] |
| Molecular Weight | 147.58 g/mol | [2] |
| Appearance | Solid or liquid | [1] |
| Purity | ≥95% - 97% | [1][2] |
| InChI Key | MNMXMPLRBXECRC-UHFFFAOYSA-N | [2] |
Note: Specific quantitative data for melting point, boiling point, density, and solubility of 3-Fluorophenylamine hydrochloride are not consistently available in public literature. Properties of the free amine, 3-fluoroaniline, include a melting point of -2°C and a boiling point of 186°C. The hydrochloride salt is expected to be a solid with higher water solubility compared to the free amine.
The structure of 3-Fluorophenylamine hydrochloride consists of a phenylamine (aniline) ring with a fluorine atom at the meta-position. The amine group is protonated to form the hydrochloride salt.
Experimental Protocols
Synthesis
A common and efficient method for the synthesis of fluorinated anilines involves the reduction of the corresponding nitroaromatic compound.[3] For 3-Fluorophenylamine, this would typically involve the reduction of 3-fluoronitrobenzene. The resulting 3-fluoroaniline can then be converted to its hydrochloride salt.
Logical Synthesis Workflow:
Caption: General synthesis route for 3-Fluorophenylamine hydrochloride.
Experimental Details for Salt Formation:
The hydrochloride salt can be prepared by dissolving the free base (3-fluoroaniline) in a suitable anhydrous solvent, such as diethyl ether or isopropanol. Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in an appropriate solvent is added, leading to the precipitation of 3-Fluorophenylamine hydrochloride.
Purification
Purification of phenylamine hydrochloride salts is typically achieved through recrystallization from a suitable solvent or by washing the salt with an organic solvent in which it is insoluble.
General Purification Protocol:
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Dissolution: Dissolve the crude 3-Fluorophenylamine hydrochloride in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a solvent mixture).
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
-
Filtration: Hot filter the solution to remove any insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of fluorinated anilines and their derivatives due to its high resolution and sensitivity.
General HPLC Method Parameters:
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. |
| Detection | UV detection at a wavelength determined by the UV absorbance maximum of the compound. |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm filter before injection. |
Spectroscopic Analysis:
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NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum of 3-fluoroaniline shows characteristic signals in the aromatic region, with splitting patterns influenced by the fluorine and amine substituents. The amine protons typically appear as a broad singlet.
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Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the fluorine and chlorine atoms.
Reactivity and Stability
Aniline hydrochloride salts are generally stable solids.[4] However, they can be sensitive to light and air, potentially darkening over time.[5][6] They are incompatible with strong oxidizing agents.[4][6] The reactivity of the aniline moiety allows for various chemical transformations, making it a versatile building block in organic synthesis.[3]
Applications in Research and Drug Development
Substituted anilines are important structural motifs in many drug candidates due to their ability to interact with biological targets.[7] The introduction of a fluorine atom can modulate a compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and receptor binding affinity.[7] While specific biological activities and signaling pathways for 3-Fluorophenylamine hydrochloride are not extensively documented in publicly available literature, its structural analogs are known to be investigated for various therapeutic areas. The aniline scaffold is present in numerous approved drugs, highlighting its importance in medicinal chemistry.[7]
Logical Flow for Drug Discovery Application:
Caption: Role of 3-Fluorophenylamine hydrochloride in a drug discovery workflow.
Safety and Handling
3-Fluorophenylamine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
This document is intended for informational purposes for a technical audience and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional scientific guidance.
References
- 1. russell.lookchem.com [russell.lookchem.com]
- 2. 3-Fluorophenylamine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 5. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]
- 6. Aniline Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. cresset-group.com [cresset-group.com]
